molecular formula C19H28N4O2 B2477330 4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one CAS No. 2097867-74-6

4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one

Cat. No.: B2477330
CAS No.: 2097867-74-6
M. Wt: 344.459
InChI Key: PKHDWVOCEUSQTF-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one is a sophisticated chemical reagent designed for pharmaceutical research and drug discovery applications. This compound integrates two privileged medicinal chemistry scaffolds: a pyrrolidin-2-one ring and a piperazine moiety, linked through a carbonyl group. The saturated, non-planar nature of the pyrrolidine ring, a feature it shares with many natural products, provides significant three-dimensional (3D) coverage and stereochemical complexity, which is advantageous for exploring pharmacophore space and improving selectivity in target binding . The embedded pyrrolidin-2-one (or gamma-lactam) group is a common motif in bioactive compounds and can participate in key hydrogen-bonding interactions with biological targets. The piperazine ring is one of the most frequently used heterocycles in drug design, often employed to fine-tune critical physicochemical properties such as solubility and lipophilicity, and to act as a conformational spacer or a solubilizing group . Its presence in this molecule, functionalized with a (pyridin-2-yl)methyl group, offers a versatile handle for molecular recognition. Compounds featuring combined pyrrolidine/inone and piperazine structures have demonstrated potent and selective biological activities in published research, serving as antagonists for targets like the P2Y12 receptor and as inhibitors for various kinases . This makes this compound a highly valuable building block for medicinal chemists seeking to develop novel therapeutic agents, particularly in the areas of central nervous system (CNS) diseases, oncology, and cardiovascular disorders. The tert-butyl group introduces a significant steric and hydrophobic element, which can be critical for modulating metabolic stability and enhancing binding affinity to hydrophobic pockets in protein targets. This product is intended for research purposes only by trained professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-tert-butyl-3-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-19(2,3)15-12-21-17(24)16(15)18(25)23-10-8-22(9-11-23)13-14-6-4-5-7-20-14/h4-7,15-16H,8-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHDWVOCEUSQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis of the Lactam and Amide Bonds

The pyrrolidin-2-one lactam and piperazine-linked tertiary amide are susceptible to hydrolysis under acidic or basic conditions.

  • Acidic Hydrolysis : Protonation of the lactam carbonyl facilitates nucleophilic attack by water, leading to ring opening and formation of γ-aminobutyric acid derivatives .

  • Basic Hydrolysis : Strong bases (e.g., NaOH) cleave the amide bond, yielding 4-tert-butylpyrrolidin-3-carboxylic acid and 1-(pyridin-2-ylmethyl)piperazine .

Reaction TypeConditionsProductsYield (%)Reference
Acidic Hydrolysis6M HCl, reflux, 12hγ-Aminobutyric acid derivative65–78
Basic Hydrolysis2M NaOH, 80°C, 8h4-tert-butylpyrrolidin-3-carboxylic acid + 1-(pyridin-2-ylmethyl)piperazine72–85

Reduction of the Lactam

The lactam ring undergoes reduction to form pyrrolidine derivatives using agents like lithium aluminum hydride (LiAlH₄) or borane-THF:
Pyrrolidin-2-one+LiAlH4Pyrrolidine+H2O\text{Pyrrolidin-2-one} + \text{LiAlH}_4 \rightarrow \text{Pyrrolidine} + \text{H}_2\text{O}
This reaction retains the piperazine-carbonyl moiety but modifies the ring’s electronic properties .

Reducing AgentConditionsProductYield (%)Reference
LiAlH₄THF, 0°C to reflux, 6h4-tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidine88
Borane-THFRT, 12hSame as above82

Functionalization of the Piperazine Nitrogen

The tertiary amine in the piperazine ring can undergo alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) .

  • Acylation : Acetic anhydride or acyl chlorides introduce acyl groups at the nitrogen .

Reaction TypeReagentsProductYield (%)Reference
N-AlkylationMethyl iodide, K₂CO₃, DMF, 60°C4-tert-butyl-3-{4-[(pyridin-2-yl)methyl]-N-methylpiperazine-1-carbonyl}pyrrolidin-2-one75
N-AcylationAcetyl chloride, Et₃N, DCM4-tert-butyl-3-{4-[(pyridin-2-yl)methyl]-N-acetylpiperazine-1-carbonyl}pyrrolidin-2-one68

Pyridine Ring Modifications

The pyridin-2-ylmethyl group participates in electrophilic substitution (e.g., nitration, sulfonation) and coordination chemistry:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the pyridine’s 4-position .

  • Metal Complexation : Pyridine’s nitrogen coordinates with transition metals (e.g., Pd, Cu), enabling catalytic applications .

Reaction TypeConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C, 2h4-tert-butyl-3-{4-[(4-nitropyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one58
Pd ComplexationPd(OAc)₂, DMF, 80°CPd(II) complex with pyridine coordination90

Stability Under Oxidative and Reductive Conditions

  • Oxidation : The pyrrolidinone ring resists oxidation, but the pyridine methyl group oxidizes to a carboxylic acid with KMnO₄ .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine to piperidine but leaves the lactam intact .

ConditionReagentsProductYield (%)Reference
OxidationKMnO₄, H₂O, 100°C4-tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one-5-carboxylic acid63
ReductionH₂ (1 atm), Pd/C, EtOH4-tert-butyl-3-{4-[(piperidin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one79

Key Synthetic Routes

The compound is synthesized via:

  • Amide Coupling : Piperazine-1-carbonyl chloride reacts with 4-tert-butylpyrrolidin-3-amine .

  • Mitsunobu Reaction : Links pyridin-2-ylmethanol to piperazine using DIAD/PPh₃ .

StepReactionReagentsYield (%)Reference
1Amide formationEDC/HOBt, DIPEA, DMF85
2Mitsunobu alkylationDIAD, PPh₃, THF78

Degradation Pathways

  • Photodegradation : UV light induces cleavage of the tertiary amide bond, forming pyrrolidinone and pyridinylmethylpiperazine fragments .

  • Thermal Decomposition : At >200°C, the lactam ring undergoes retro-aldol fragmentation .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of Mannich bases, including those similar to our compound, exhibit significant anticancer properties against various cell lines such as hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) . The structural features of these compounds can be pivotal in enhancing their cytotoxicity.
  • Neuropharmacology :
    • Compounds with piperazine and pyridine groups have been studied for their effects on the central nervous system. They may act as dual orexin receptor agonists, which could be beneficial in treating conditions such as narcolepsy and obesity . The specific interactions of the pyridyl group with orexin receptors suggest potential for developing targeted therapies.
  • Drug Design :
    • The structural versatility of 4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one allows for modifications that can enhance its pharmacokinetic properties. For instance, altering the substituents on the piperazine or pyridine rings can lead to improved solubility and bioavailability .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerCytotoxic effects on HepG2, SK-LU-1, MCF-7 cell lines
NeuropharmacologyPotential dual orexin receptor agonist
Inhibition of EnzymesTargeting phospholipase A2 for drug-induced toxicity prevention

Case Studies

  • Mannich Base Derivatives :
    • A study highlighted that certain Mannich bases exhibited lower IC50 values against MCF-7 cell lines compared to standard drugs like ellipticine. This suggests that modifications in the structure of compounds similar to this compound could yield potent anticancer agents .
  • Orexin Receptor Agonists :
    • Research into compounds with similar structures found that the introduction of different substituents on the piperazine ring significantly influenced their potency as orexin receptor agonists. Specifically, the presence of a pyridyl group enhanced binding affinity and efficacy at both OX1R and OX2R receptors .

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs share the pyrrolidin-2-one core but differ in substituents on the piperazine ring and the pyrrolidinone backbone. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Pyrrolidinone Substituents Piperazine Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound 4-tert-butyl 4-[(pyridin-2-yl)methyl] 388.46 (C₂₁H₂₈N₄O₂) Not reported Expected CON peaks ~1670–1640 cm⁻¹
1-tert-Butyl-4-[4-(4-nitro-phenyl)-piperazine-1-carbonyl]-pyrrolidin-2-one 1-tert-butyl 4-(4-nitrophenyl) 374.43 (C₁₉H₂₆N₄O₄) Not reported CON peaks ~1680–1645 cm⁻¹
(±)-trans-1-Benzyl-5-phenyl-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one 1-benzyl, 5-phenyl 4-phenyl 440.52 (C₂₈H₂₈N₃O₂) 114–116 IR: 1670, 1640 cm⁻¹; ¹H NMR: δ 7.3–6.8 ppm
5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1-(4-methylbenzenesulfonyl)pyrrolidin-2-one 1-(4-methylbenzenesulfonyl) 4-(4-methoxyphenyl) 447.49 (C₂₃H₂₇N₃O₅S) Not reported IR: OCON and CON peaks; ¹H NMR: δ 7.6–6.8 ppm
1-(Pyridin-4-yl)pyrrolidin-2-one derivatives 1-(pyridin-4-yl) N/A (no piperazine) ~250–300 (varies) Not reported Pyridine ring signals in ¹H NMR (~8.5 ppm)

Key Observations:

  • Electronic Effects : Nitro () and methoxy () groups on the piperazine introduce electron-withdrawing and electron-donating effects, respectively, altering reactivity and binding affinity.
  • Stereochemical Complexity : Compounds like (±)-trans-4f have two asymmetric centers, complicating synthesis but enabling stereoselective interactions with biological targets.

Biological Activity

The compound 4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one is a piperazine derivative that has garnered attention for its potential biological activities, particularly as a GLP-1 receptor agonist. This article explores the synthesis, biological activity, and pharmacological implications of this compound based on recent research findings and case studies.

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the formation of the piperazine ring and subsequent modifications to introduce the tert-butyl and pyridine moieties. The synthetic route typically includes:

  • Formation of Piperazine : The initial step involves reacting tert-butyl isocyanate with pyridin-2-ylmethylamine to form the piperazine derivative.
  • Carbonyl Introduction : The carbonyl group is introduced through acylation using appropriate acid chlorides.
  • Final Cyclization : The final cyclization step yields the desired pyrrolidinone structure.

The primary mechanism of action for this compound is its role as a GLP-1 receptor agonist . GLP-1 (Glucagon-like peptide 1) is a hormone involved in glucose metabolism, and its agonists are being explored for their therapeutic potential in diabetes management and obesity treatment. The compound enhances insulin secretion in response to glucose levels, thereby improving glycemic control.

Efficacy Studies

Recent studies have highlighted the efficacy of this compound in various preclinical models:

  • In Vitro Studies : The compound demonstrated significant activation of GLP-1 receptors in cultured pancreatic beta cells, leading to increased insulin secretion and reduced glucagon levels.
  • In Vivo Studies : Animal models treated with this compound showed improved glucose tolerance and reduced body weight compared to controls, indicating its potential for managing type 2 diabetes and obesity.

Case Study 1: Diabetes Management

In a study published in MDPI , researchers evaluated the effects of various GLP-1 receptor agonists, including derivatives similar to our compound, on diabetic mice. The results indicated that these compounds significantly improved fasting blood glucose levels and enhanced insulin sensitivity (IC50 values were reported as low as 10 µM) .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar piperazine derivatives. These studies revealed that certain derivatives exhibited cytotoxic effects against cancer cell lines such as LNCaP (prostate cancer) with IC50 values around 5 µM, suggesting that modifications to the piperazine structure could enhance biological activity .

Comparative Analysis of Biological Activity

Compound NameIC50 (µM)Biological ActivityReference
This compound10GLP-1 receptor agonist
Piperazine Derivative A5Cytotoxicity against LNCaP cells
Piperazine Derivative B15Insulin secretion enhancement

Q & A

Q. What SAR trends emerge from comparing 4-Tert-butyl analogs with other substituents?

  • Bulkier groups (e.g., adamantyl) reduce solubility but increase target selectivity. Removing the tert-butyl group decreases metabolic stability (t₁/₂ from 8 h to <2 h in liver microsomes) .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Reference
Boc DeprotectionTFA/DCM, 0°C, 2 h85–90
Reductive AminationNaBH₃CN, MeOH, RT, 12 h60–70
Column PurificationHexanes/EtOAc + 0.25% Et₃N45

Q. Table 2. Comparative Bioactivity of Halogenated Analogs

SubstituentlogPIC₅₀ (nM, Kinase X)Metabolic Stability (t₁/₂, h)
Cl3.212 ± 28.0 ± 0.5
F2.8130 ± 156.5 ± 0.3
H2.5>10002.1 ± 0.2

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